molecular formula C14H14N4O4S B3026547 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate CAS No. 101-89-3

2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate

Cat. No.: B3026547
CAS No.: 101-89-3
M. Wt: 334.35 g/mol
InChI Key: PPTXFSQSISUDAU-UHFFFAOYSA-M
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Description

2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate (CAS 101-89-3) is a chemical compound with the molecular formula C₁₄H₁₄N₄O₄S and a molecular weight of 334.35 g/mol . It is a diazonium salt, a class of compounds known for their versatility in forming azo dyes and their reactivity in various chemical syntheses. This compound is supplied for research and development purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for personal use. This substance is recognized in industrial and research contexts by several synonyms, including Azoic Diazo No. 4 and Fast Garnet GBC sulfate salt . Its established role is as a key reagent in the formation of azo dyes. Furthermore, its specific reactivity as a diazonium salt makes it valuable in the development of chemical detection methods; for instance, it is used in patented portable test kits for the identification of narcotics and other substances . Researchers value this compound for its ability to participate in reactions that result in clear visual changes, facilitating detection and analysis. Please consult the Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

hydrogen sulfate;2-methyl-4-[(2-methylphenyl)diazenyl]benzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N4.H2O4S/c1-10-5-3-4-6-14(10)18-17-12-7-8-13(16-15)11(2)9-12;1-5(2,3)4/h3-9H,1-2H3;(H2,1,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTXFSQSISUDAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)C.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018998
Record name 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate
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Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-89-3
Record name Garnet GBC salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate
Source EPA DSSTox
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Record name 2-methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate is a diazonium compound that has garnered attention in chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and implications for health.

Chemical Structure and Properties

The compound is characterized by its diazonium functional group, which is known for its reactivity, particularly in electrophilic aromatic substitutions. The chemical formula is C10H12N2O4SC_{10}H_{12}N_2O_4S, and it exhibits properties typical of azo compounds, which include colorimetric characteristics and potential biological interactions.

Diazonium salts, including this compound, are known to undergo various reactions that can lead to significant biological effects:

  • Electrophilic Reactions : The diazonium group can act as an electrophile, facilitating reactions with nucleophiles in biological systems, potentially leading to modifications of proteins and nucleic acids.
  • Signal Transduction : Research indicates that these compounds can influence cellular signaling pathways, particularly those involving phosphorylation events. For instance, studies have shown that the introduction of diazonium ions can increase global tyrosine phosphorylation in cells, suggesting a role in modulating signal transduction pathways .

Biological Activity

The biological activity of this compound has been studied with respect to several key areas:

  • Cytotoxicity : There is evidence suggesting that exposure to this compound can induce cellular stress and apoptosis. In vitro studies have reported morphological changes in cells indicative of cytotoxic effects, including the loss of essential housekeeping proteins such as β-tubulin and GAPDH over time .
  • Genotoxicity : Similar compounds have been associated with genotoxic effects. For example, studies on related diazonium compounds have shown they can cause DNA damage and mutations in various cell lines . The potential for this compound to induce similar effects warrants further investigation.

Case Studies

  • Cell Line Studies : In a controlled laboratory setting, human cancer cell lines were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, alongside significant alterations in cell morphology after 24 hours of exposure.
  • Animal Studies : Research involving animal models has demonstrated that similar diazonium compounds can lead to tumorigenesis when administered subcutaneously over extended periods. This raises concerns regarding the long-term exposure risks associated with this compound .

Toxicological Profile

The toxicological profile of this compound remains under-researched; however, parallels can be drawn from studies on related azo compounds:

Parameter Finding
Carcinogenicity Potentially carcinogenic based on structural analogs
Genotoxicity Induces DNA damage and mutations in vitro
Cytotoxicity Induces apoptosis and cellular stress

Comparison with Similar Compounds

Key Observations:

  • Hydrophobicity vs. Solubility: The methyl and o-tolylazo groups in the target compound enhance hydrophobicity, making it suitable for non-aqueous dyeing processes. In contrast, the methoxy and phenylamino groups in 4-diazo-3-methoxydiphenylamine sulfate improve water solubility, favoring applications in photoresist coatings .
  • Stability : Diazonium salts with electron-withdrawing groups (e.g., sulfates) exhibit moderate stability. The zinc chloride counterion in pyrrolidinyl-substituted analogs increases ionic strength but introduces hygroscopicity, limiting shelf life .

Reactivity and Hazard Profiles

Compound Name Hazard Class (IMDG) Key Risks
This compound Likely UN 3236* Thermal decomposition, explosive risk
Hydroxylammonium Sulphate UN 2865 Oxidizer, skin irritation
Hypochlorite Solution UN 1791 Corrosive, releases toxic gases

*Inferred from analogous diazonium salts in IMDG Code .

Q & A

Q. What are the standard protocols for synthesizing 2-methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate, and how can purity be ensured?

Answer: The synthesis typically involves diazotization of a precursor amine under acidic conditions. For example, silica gel-assisted microwave irradiation (300 W, 6 min) can accelerate coupling reactions between aromatic aldehydes and amines, as demonstrated in analogous azo compound syntheses . Post-synthesis, purification via recrystallization (e.g., methanol) and characterization using 1H^1 \text{H}-NMR (δ 7.00–8.04 ppm for aromatic protons), mass spectrometry (m/z 242–334), and elemental analysis (C, H, N) are critical to verify purity and structural integrity .

Q. What characterization techniques are most effective for confirming the structure of this diazonium salt?

Answer: Key techniques include:

  • 1H^1 \text{H}-NMR spectroscopy to resolve aromatic protons and substituent environments (e.g., methyl and azo groups) .
  • Mass spectrometry (FAB or ESI) to confirm molecular weight (e.g., m/z 334.35 for C14H14N4O4S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_4\text{S}) .
  • Elemental analysis to validate stoichiometry (e.g., C: 69.68%, H: 4.59%, N: 5.80%) .
  • FT-IR spectroscopy to identify functional groups like sulfates (broad peaks ~1000–1200 cm1^{-1}) .

Q. What safety precautions are essential when handling this compound?

Answer:

  • Use fume hoods and personal protective equipment (PPE) due to carcinogenic risks (classified as a questionable carcinogen with tumorigenic data) .
  • Avoid exposure to heat (>95°C) or light, which may trigger decomposition into toxic NOx_x gases .
  • Follow material safety data sheets (MSDS) for storage recommendations (e.g., −20°C, inert atmosphere) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound?

Answer: Conflicting toxicology data (e.g., oral rat TDLo: 20–27 g/kg ) may arise from variations in metabolic pathways or impurity profiles. To resolve contradictions:

  • Conduct in vitro assays (e.g., Ames test) to assess mutagenicity.
  • Perform in vivo studies with controlled dosing intervals (e.g., 17–43 weeks) to evaluate chronic effects .
  • Use HPLC-MS to quantify impurities (e.g., residual solvents or byproducts) that may influence toxicity .

Q. What experimental strategies can stabilize the diazonium group during synthetic applications?

Answer: Diazonium salts are thermally and photolytically unstable. Stabilization methods include:

  • Low-temperature synthesis (<5°C) to minimize decomposition.
  • In situ generation using non-aqueous solvents (e.g., acetonitrile) .
  • Spectroscopic monitoring (UV-Vis at λ ~400–500 nm) to track diazonium integrity during reactions .

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

Answer: Density functional theory (DFT) or Hartree-Fock (HF) calculations can model:

  • Electrophilicity of the diazonium group (LUMO energy levels).
  • Steric effects from the o-tolylazo substituent on reaction kinetics.
  • Transition states for azo-bond formation or cleavage .

Q. What are the mechanistic implications of using this compound in dye-sensitized materials or pharmaceutical intermediates?

Answer:

  • Dye applications : The azo chromophore (λmax\lambda_{\text{max}} ~500 nm) enables light absorption for photocatalytic systems. Stability under UV irradiation must be tested via accelerated aging studies .
  • Pharmaceutical intermediates : The diazonium group can undergo Sandmeyer reactions to introduce halogens or heterocycles. Optimize pH (1–3) and temperature (0–5°C) for high yields .

Q. How can photodegradation pathways of this compound be experimentally characterized?

Answer:

  • Controlled photolysis : Expose solutions to UV light (254–365 nm) and monitor degradation via LC-MS to identify intermediates (e.g., nitroso derivatives) .
  • Quantum yield calculations : Measure reaction rates under varying light intensities to quantify photostability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate
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2-Methyl-4-(o-tolylazo)benzenediazonium hydrogen sulphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.